Reserpine

概要

説明

レセルピンは、インドジャボク属の植物(Rauwolfia serpentina およびRauwolfia vomitoria)の根から得られるアルカロイドです。高血圧症や特定の精神障害の治療において、歴史的に重要な役割を果たしてきました。レセルピンは、カテコールアミンとセロトニンの神経終末(中枢神経系および末梢神経系)からの枯渇を引き起こすことで、治療効果を発揮します .

準備方法

合成経路および反応条件

レセルピンは、さまざまな方法によって合成することができます。注目すべき方法の1つは、ディールス・アルダー反応であり、この反応によって、高度に官能基化された6員環が形成されます。この反応の後、酸性条件下でエピマー化を行うことで、目的のエナンチオマーが生成されます . 別の方法としては、液体クロマトグラフィー質量分析(LC-MS)分析において、高pH緩衝液を使用することにより、イオン化を向上させる方法があります .

工業生産方法

レセルピンの工業生産では、通常、インドジャボク属の植物からレセルピンを抽出し、精製します。原料は、精製、定性分析、定量分析、均一性試験、安定性試験などを行い、最終製品の品質が確保されます .

化学反応の分析

反応の種類

レセルピンは、以下の化学反応を受けます。

酸化: レセルピンは、過酸化水素や三酸化クロムなどの試薬を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの試薬を用いて行うことができます。

置換: 置換反応では、多くの場合、メトキシ基などの官能基が他の官能基と置換されます。

一般的な試薬と条件

酸化: 過酸化水素、三酸化クロム。

還元: 水素化ホウ素ナトリウム。

置換: メトキシ基。

主な生成物

これらの反応から生成される主な生成物は、さまざまなレセルピンの誘導体であり、それぞれ異なる薬理作用を示します。

科学研究への応用

レセルピンは、神経伝達物質を枯渇させる能力があるため、科学研究で広く使用されてきました。その用途には、以下のようなものがあります。

科学的研究の応用

Reserpine has been widely used in scientific research due to its ability to deplete neurotransmitters. Some of its applications include:

作用機序

レセルピンは、シナプス前ニューロンにある貯蔵小胞に神経伝達物質を封入する役割を果たすATP/Mg²⁺ポンプを阻害することで、その効果を発揮します。貯蔵小胞に封入されなかった神経伝達物質は、モノアミン酸化酵素によって容易に代謝され、カテコールアミンとセロトニンの量が減少します .

類似の化合物との比較

レセルピンは、クロルプロマジンなどの、神経伝達物質のレベルに影響を与える他の化合物と比較されることが多いです。

クロルプロマジン: 両方とも精神障害の治療に使用されてきましたが、クロルプロマジンの方が一般的に効果的です.

トリアムテレン: 高血圧症の治療に、レセルピンと併用されます.

シプロフロキサシン: レセルピンは、シプロフロキサシンと同様に、AcrB排出ポンプを阻害することがわかっています.

レセルピンのユニークな点は、神経伝達物質を枯渇させる能力であり、臨床および研究の両方で貴重なツールとなっています。

類似化合物との比較

Reserpine is often compared with other compounds that affect neurotransmitter levels, such as:

Chlorpromazine: Both have been used to treat psychiatric disorders, but chlorpromazine is generally more effective.

Triamterene: Used in combination with this compound for the treatment of hypertension.

Ciprofloxacin: This compound has been found to inhibit the AcrB efflux pump, similar to ciprofloxacin.

This compound’s uniqueness lies in its ability to deplete neurotransmitters, making it a valuable tool in both clinical and research settings.

生物活性

Reserpine is an indole alkaloid derived from the plant Rauwolfia serpentina, historically used as an antihypertensive and antipsychotic medication. Its biological activity extends beyond these traditional uses, affecting various physiological pathways and exhibiting significant immunomodulatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, data tables, and case studies.

This compound primarily acts as an adrenergic blocking agent by depleting catecholamines (norepinephrine, dopamine, and serotonin) from peripheral sympathetic nerve endings. It inhibits the vesicular monoamine transporter (VMAT), which is responsible for packaging these neurotransmitters into vesicles for storage. Consequently, this leads to increased metabolism of catecholamines by monoamine oxidase (MAO), resulting in a reduction of their levels in the synaptic cleft .

Pharmacological Effects

- Antihypertensive Activity : this compound's ability to lower blood pressure is attributed to its reduction of sympathetic nervous system activity through catecholamine depletion. This mechanism has been well-documented in clinical settings .

- Neuroimmunological Effects : Recent studies have highlighted this compound's role in enhancing antimicrobial responses in the gut by modulating immune pathways. For instance, this compound treatment in chickens led to increased expression of antimicrobial peptides and cytokines such as IL-2 while decreasing CTLA-4 expression, indicating a shift towards a more active immune response .

- Metabolic Syndrome : Research indicates that this compound may have therapeutic potential in managing metabolic syndrome by inhibiting soluble epoxide hydrolase (sEH), an enzyme linked to hypertension, hyperlipidemia, and diabetes. In vitro and in vivo studies have shown promising results in reducing these conditions through this compound's action on sEH .

Case Studies

- Study on Chickens : A study demonstrated that this compound treatment enhanced resistance to Salmonella infections by promoting antimicrobial peptide expression and altering metabolic signaling pathways involving EGFR and mTOR . The study revealed significant changes in protein phosphorylation associated with immune responses (Table 1).

- Metabolic Syndrome Study : Another investigation focused on this compound's effects on metabolic syndrome parameters, showing its potential to reduce blood pressure and improve lipid profiles through sEH inhibition .

Data Tables

Table 1: Effects of this compound on Immune Response in Chickens

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| CTLA-4 Expression | High | Low | p < 0.05 |

| IL-2 Expression | Baseline | Increased | p < 0.01 |

| Antimicrobial Peptides (AMPs) | Low | High | p < 0.01 |

Table 2: Phosphorylation Changes Induced by this compound

| Protein Pathway | Control Phosphorylation Status | This compound Phosphorylation Status |

|---|---|---|

| EGFR | Phosphorylated | Dephosphorylated at Tyr869 |

| mTOR | Phosphorylated at Ser2448 | Dephosphorylated at Ser2481 |

特性

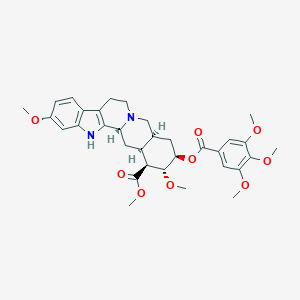

IUPAC Name |

methyl (1R,15S,17R,18R,19S,20S)-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40N2O9/c1-38-19-7-8-20-21-9-10-35-16-18-13-27(44-32(36)17-11-25(39-2)30(41-4)26(12-17)40-3)31(42-5)28(33(37)43-6)22(18)15-24(35)29(21)34-23(20)14-19/h7-8,11-12,14,18,22,24,27-28,31,34H,9-10,13,15-16H2,1-6H3/t18-,22+,24-,27-,28+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVHRUUCFGRFIF-MDEJGZGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CC2CN3CCC4=C(C3CC2C1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](C[C@@H]2CN3CCC4=C([C@H]3C[C@@H]2[C@@H]1C(=O)OC)NC5=C4C=CC(=C5)OC)OC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40N2O9 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021237 | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reserpine appears as white or cream to slightly yellow crystals or crystalline powder. Odorless with a bitter taste. (NTP, 1992), Solid | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Freely sol in chloroform (approx. 1 g/6 ml), methylene chloride, glacial acetic acid; sol in benzene, ethyl acetate; slightly sol in acetone, methanol, alcohol (1 g/1800 ml), ether, and in aq solns of acetic and citric acids., In water, 73 mg/l @ 30 °C, 1.13e-02 g/L | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Reserpine's mechanism of action is through inhibition of the ATP/Mg2+ pump responsible for the sequestering of neurotransmitters into storage vesicles located in the presynaptic neuron. The neurotransmitters that are not sequestered in the storage vesicle are readily metabolized by monoamine oxidase (MAO) causing a reduction in catecholamines., ... DEPLETES OR RELEASES SEROTONIN (5-HYDROXYTRYPTAMINE), DOPAMINE ... NOREPINEPHRINE FROM ... BRAIN & ... BODY ... DEFICIENCY OF DOPAMINE IN BRAIN ... IN STRIATUM, SUBSTANTIA NIGRA ... PALLIDUM. ... HYPOTHERMIC EFFECT ... RELATED TO SEROTONIN DEPLETION OF HYPOTHALAMIC REGION. HYPOTHALMUS CONTAINS ... HIGHEST CONCN OF SEROTONIN. ..., ANTIHYPERTENSIVE ACTION ... DERIVES FROM ADRENERGIC NEURONAL BLOCKADE CONSEQUENT TO DEPLETION OF CATECHOLAMINE-CONTAINING GRANULES OF POSTGANGLIONIC SYMPATHETIC NEURON. MECHANISM OF CENTRAL EFFECTS IS UNKNOWN. IT DEPLETES BOTH BRAIN SEROTONIN & CATECHOLAMINES., ... REPORTED TO INHIBIT GROWTH OF LEUKEMIA IN L1210 CELLS IN MALE MICE ... AND TO SUPPRESS GROWTH OF SARCOMA 37 IN MICE. ... RESERPINE DID NOT AFFECT GROWTH OF TRANSPLANTED MAMMARY ADENOCARCINOMAS IN C3H MICE. IT BLOCKS RELEASE OF PROLACTIN-INHIBITING FACTOR & THUS RAISES SERUM PROLACTIN LEVELS., Peripheral-Acting Adrenergic Antagonist /from table/, For more Mechanism of Action (Complete) data for RESERPINE (8 total), please visit the HSDB record page. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Powdered Rauwolfia serpentia contains several alkaloids. Lactose, starch, or Rauwolfia serpentia containing a higher alkaloid content is added to the commercially available product so that it contains 0.15-0.20% of the reserpine-rescinnamine group alkaloids, calculated as reserpine. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or pale buff to slightly yellowish powder, Long prisms from dil acetone | |

CAS No. |

50-55-5 | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Reserpine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reserpine [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757309 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | reserpine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimban-16-carboxylic acid, 11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]-, methyl ester, (3.beta.,16.beta.,17.alpha.,18.beta.,20.alpha.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reserpine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reserpine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RESERPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1QWR724A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

507 to 509 °F (decomposes) (NTP, 1992), 264.5 °C | |

| Record name | RESERPINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Reserpine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RESERPINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Reserpine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014351 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of reserpine?

A1: this compound acts by irreversibly binding to and inhibiting the vesicular monoamine transporter (VMAT), particularly VMAT2 [, ]. This transporter is responsible for packaging neurotransmitters like dopamine, norepinephrine, and serotonin into synaptic vesicles for release.

Q2: What are the downstream consequences of inhibiting VMAT2?

A2: Blocking VMAT2 with this compound leads to the depletion of these neurotransmitters in the central and peripheral nervous systems [, , , , ]. This depletion has widespread effects on various physiological processes, including mood regulation, blood pressure control, and body temperature [, , , , ].

Q3: Does this compound affect all neurotransmitters equally?

A3: While this compound affects several monoamines, research suggests a more pronounced impact on noradrenaline compared to adrenaline []. This differential effect is observed in specific tissues, highlighting the complex interaction of this compound with different neuronal systems.

Q4: How does this compound’s effect on neurotransmitters relate to its historical use in treating hypertension?

A4: The depletion of noradrenaline from peripheral sympathetic nerve endings by this compound leads to a reduction in heart rate, force of cardiac contraction, and peripheral vascular resistance []. These effects contribute to its blood pressure-lowering action, forming the basis for its past use as an antihypertensive agent.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C33H40N2O9 and a molecular weight of 608.69 g/mol.

Q6: Are there any specific spectroscopic data available for this compound?

A6: While the provided research papers focus on biological effects rather than detailed spectroscopic analysis, this compound can be characterized using techniques like UV-Vis spectroscopy, infrared spectroscopy, and mass spectrometry.

Q7: Is there information about this compound's stability under various conditions?

A7: While not extensively discussed in the provided research, this compound stability is known to be affected by factors like pH, temperature, and light exposure. This is a crucial aspect considered during its formulation and storage.

Q8: What is known about the absorption, distribution, metabolism, and excretion of this compound?

A10: this compound is well-absorbed orally and widely distributed in the body, readily crossing the blood-brain barrier [, ]. It is extensively metabolized, primarily in the liver, and excreted mainly in urine and feces.

Q9: How does the duration of this compound treatment affect its pharmacological effects?

A11: Research indicates that both short-term and chronic this compound administration can significantly influence various physiological parameters [, ]. The duration of treatment, dosage, and individual variability likely contribute to the variability in its effects, highlighting the need for careful consideration of these factors in experimental settings.

Q10: What are some of the animal models used to study the effects of this compound?

A12: this compound's effects have been studied in various animal models, including mice, rats, rabbits, dogs, and turkeys [, , , , , , , , ]. These models have been instrumental in understanding its impact on neurotransmission, cardiovascular function, and behavior.

Q11: Are there specific cell-based assays employed to investigate this compound's mechanisms?

A13: While the provided papers primarily focus on in vivo studies, cell-based assays using isolated tissues or cell lines expressing VMAT2 could provide valuable insights into the molecular mechanisms underlying this compound's effects [, , ].

Q12: What are some of the known toxic effects of this compound?

A14: While a detailed discussion of side effects is beyond the scope of this Q&A, research points to this compound's potential to induce various adverse effects, including sedation, depression, gastrointestinal disturbances, and cardiovascular complications [, , , ]. These concerns have significantly limited its clinical use.

Q13: How does the dose of this compound influence its toxicity profile?

A15: As with many pharmacological agents, the dose of this compound plays a crucial role in determining both its efficacy and the likelihood of adverse effects [, ]. Lower doses of this compound were found to have comparable efficacy to other antihypertensive drugs with a potentially lower risk of adverse reactions [].

Q14: What analytical methods have been employed to quantify this compound levels?

A16: Various techniques, including high-performance thin-layer chromatography (HPTLC) [, ], capillary electrophoresis with electrochemiluminescence detection [], and radioimmunoassay [], have been utilized to quantify this compound in different matrices, reflecting the evolving landscape of analytical chemistry.

Q15: Are there any ongoing research efforts exploring potential applications of this compound?

A18: While its clinical use is limited, this compound remains a valuable tool in research for investigating monoamine neurotransmission and its role in various physiological processes [, , ]. Understanding its mechanism of action might pave the way for developing safer and more targeted therapies for conditions involving dysregulated monoamine signaling.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。